molecular formula C18H31O6P B12667392 Phosphonic acid, (6-(2,6-dimethoxyphenoxy)hexyl)-, diethyl ester CAS No. 89210-95-7

Phosphonic acid, (6-(2,6-dimethoxyphenoxy)hexyl)-, diethyl ester

Cat. No.: B12667392
CAS No.: 89210-95-7
M. Wt: 374.4 g/mol
InChI Key: XKMIELFAOFHGJO-UHFFFAOYSA-N
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Description

Phosphonic acid, (6-(2,6-dimethoxyphenoxy)hexyl)-, diethyl ester is an organophosphorus compound with significant applications in various fields. This compound is characterized by the presence of a phosphonic acid group, a hexyl chain, and a diethyl ester moiety. It is known for its unique chemical properties and versatility in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phosphonic acids and their esters, including phosphonic acid, (6-(2,6-dimethoxyphenoxy)hexyl)-, diethyl ester, typically involves several key methods:

Industrial Production Methods

Industrial production of phosphonic acid esters often employs large-scale Michaelis–Arbuzov reactions due to their efficiency and scalability. The reaction conditions typically involve the use of solvents like toluene or xylene and temperatures ranging from 80°C to 150°C.

Chemical Reactions Analysis

Types of Reactions

Phosphonic acid, (6-(2,6-dimethoxyphenoxy)hexyl)-, diethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride are used.

    Substitution: Nucleophiles such as amines or thiols are employed under basic conditions.

Major Products Formed

    Oxidation: Phosphonic acids.

    Reduction: Alcohols.

    Substitution: Various substituted phosphonates depending on the nucleophile used.

Scientific Research Applications

Phosphonic acid, (6-(2,6-dimethoxyphenoxy)hexyl)-, diethyl ester has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of phosphonic acid, (6-(2,6-dimethoxyphenoxy)hexyl)-, diethyl ester involves its interaction with molecular targets such as enzymes. The phosphonic acid group can mimic phosphate groups, allowing it to inhibit enzymes that utilize phosphate substrates. This inhibition occurs through competitive binding to the active site of the enzyme, thereby blocking the enzyme’s activity .

Comparison with Similar Compounds

Similar Compounds

  • Phosphonic acid, (6-(2,6-dimethoxyphenoxy)hexyl)-, dimethyl ester
  • Phosphonic acid, (6-(2,6-dimethoxyphenoxy)hexyl)-, diisopropyl ester
  • Phosphonic acid, (6-(2,6-dimethoxyphenoxy)hexyl)-, dibutyl ester

Uniqueness

Phosphonic acid, (6-(2,6-dimethoxyphenoxy)hexyl)-, diethyl ester is unique due to its specific ester group, which influences its solubility, reactivity, and interaction with biological molecules. The diethyl ester moiety provides a balance between hydrophilicity and lipophilicity, making it suitable for various applications in both aqueous and organic environments .

Properties

CAS No.

89210-95-7

Molecular Formula

C18H31O6P

Molecular Weight

374.4 g/mol

IUPAC Name

2-(6-diethoxyphosphorylhexoxy)-1,3-dimethoxybenzene

InChI

InChI=1S/C18H31O6P/c1-5-23-25(19,24-6-2)15-10-8-7-9-14-22-18-16(20-3)12-11-13-17(18)21-4/h11-13H,5-10,14-15H2,1-4H3

InChI Key

XKMIELFAOFHGJO-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(CCCCCCOC1=C(C=CC=C1OC)OC)OCC

Origin of Product

United States

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